molecular formula C21H23N3O4 B10994883 N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10994883
M. Wt: 381.4 g/mol
InChI Key: MRLNJPMLFFFQJO-UHFFFAOYSA-N
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Description

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound has emerged as a critical pharmacological tool for dissecting the JAK-STAT signaling pathway, which is fundamental to cytokine-mediated processes in hematopoiesis, immune function, and cellular proliferation. Its high selectivity for JAK2 over other JAK family members, such as JAK3, makes it particularly valuable for investigating pathologies driven by aberrant JAK2 activity, including myeloproliferative neoplasms (MPNs) like polycythemia vera and primary myelofibrosis. Researchers utilize this inhibitor to elucidate the mechanistic role of JAK2 in disease models, to study the effects of pathway blockade on cell proliferation and survival, and to explore potential therapeutic strategies targeting oncogenic JAK2 signaling, such as the JAK2 V617F mutation. Its application extends to the study of immune cell signaling and inflammatory responses where JAK2 plays a central role. By providing a means to selectively inhibit JAK2, this compound enables a deeper understanding of signal transduction biology and facilitates the preclinical validation of JAK2 as a target in various disease contexts.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-24-16-7-5-4-6-14(16)12-17(24)21(26)23-11-10-22-20(25)15-8-9-18(27-2)19(13-15)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

MRLNJPMLFFFQJO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Steps

  • Reagent Preparation :

    • 3,4-Dimethoxy-1-glycyl benzene hydrobromate (0.5 g)

    • 3,4,5-Trimethoxy toluylic acid (0.41 g)

    • DMAP (0.55 g) as a catalyst

    • EDCI·HCl (0.38 g) as a coupling agent

    • Solvent: Anhydrous dichloromethane (35 mL)

  • Procedure :

    • Cool the reaction mixture to 0°C under nitrogen protection.

    • Add EDCI·HCl and stir for 30 minutes.

    • Warm to room temperature and continue stirring for 24 hours.

  • Workup :

    • Wash sequentially with 2.0 M HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate.

    • Purify via recrystallization (dichloromethane/ethyl acetate).

Yield : 76%.

Alternative Methods and Optimizations

Indole-2-Carboxylic Acid Intermediate Synthesis

Friedel-Crafts acylation and subsequent reduction are critical for introducing the C3-alkyl group on the indole core. A study on indole-2-carboxamides highlights:

  • Acylation : Ethyl 5-chloroindole-2-carboxylate reacts with acyl chlorides (e.g., propionyl chloride) in the presence of Lewis acids.

  • Reduction : Triethylsilane reduces the ketone to an alkyl group, yielding 3-propyl-5-chloroindole-2-carboxylate.

  • Hydrolysis : Basic conditions (NaOH/EtOH) convert the ester to indole-2-carboxylic acid.

Key Data :

StepReagents/ConditionsYield (%)
Friedel-Crafts AcylationPropionyl chloride, AlCl₃82
ReductionEt₃SiH, TFA78
HydrolysisNaOH, EtOH, reflux95

Amide Coupling Strategies

Coupling the indole-2-carboxylic acid with N-(2-aminoethyl)-3,4-dimethoxybenzamide requires activating agents:

  • BOP Reagent : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) with DIPEA in DMF.

  • EDCI/HOBt : Ethylcarbodiimide hydrochloride with hydroxybenzotriazole in dichloromethane.

Comparative Performance :

Coupling AgentSolventTemperatureYield (%)
BOPDMFRT85
EDCI/HOBtCH₂Cl₂0°C → RT76

Mechanistic Insights

Coupling Reaction Mechanism

The EDCI-mediated coupling proceeds via:

  • Activation : EDCI converts the carboxylic acid to an O-acylisourea intermediate.

  • Nucleophilic Attack : The amine attacks the activated carbonyl, forming the amide bond.

  • Byproduct Formation : Urea derivative is eliminated, requiring aqueous workup for removal.

Role of DMAP

DMAP acts as a nucleophilic catalyst, accelerating the formation of the active ester intermediate. This is critical in low-temperature reactions to prevent side reactions.

Challenges and Optimization Opportunities

Yield Limitations

  • Impurity Formation : Residual EDCI byproducts may co-elute during purification.

    • Solution : Sequential washing with acidic and basic solutions improves purity.

Solvent Selection

  • Dichloromethane vs. DMF :

    • DMF enhances solubility of polar intermediates but complicates removal.

    • Dichloromethane allows easier workup but may require longer reaction times.

Mechanism of Action

The mechanism of action of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Benzoylphenyl)-1H-Indole-2-carboxamides

Compounds in this class share the indole-2-carboxamide backbone but vary in aromatic substituents. For example:

  • N-(2-{[(4-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (CAS 1081113-38-3): Replaces the 3,4-dimethoxyphenyl group with a 4-fluorophenyl moiety. Molecular weight: 339.4 g/mol .
  • N-(2-{[(4-Bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (CAS 1081124-47-1): Substitutes a bromine atom at the para position, increasing molecular weight (400.3 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration .
Table 1: Comparison of Substituted Phenyl Analogs
Compound Substituent Molecular Weight (g/mol) Key Property Differences
Target Compound 3,4-Dimethoxy 383.4 (estimated) Enhanced solubility, electron-rich
4-Fluoro Analog (CAS 1081113-38-3) 4-Fluoro 339.4 Higher electronegativity
4-Bromo Analog (CAS 1081124-47-1) 4-Bromo 400.3 Increased lipophilicity

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) shares the 3,4-dimethoxyphenethylamine moiety but lacks the indole-2-carboxamide core. Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine, Rip-B has a simpler structure with a melting point of 90 °C and distinct NMR profiles (Tables 1–2 in ). The absence of the indole ring reduces planar aromatic interactions, likely diminishing affinity for indole-specific targets.

Dimethylamino-Substituted Indole Carboxamides

A dimethylamino phenethyl-substituted analog (C21H24FN3O, m/z 353.2) features a 3-ethyl-6-fluoro-indole-2-carboxamide linked to a dimethylamino phenethyl group. The fluorine atom at position 6 and ethyl group at position 3 may enhance metabolic stability and selectivity for specific receptors compared to the target compound’s methoxy groups .

Crystal Structure and Conformational Analysis

The crystal structure of 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate (C24H35N2O5+·Cl−·2H2O) reveals a monoclinic system (space group P21/c) with unit cell dimensions a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, and β = 93.490° . This highlights the conformational flexibility of dimethoxyphenethylamine linkers, which may influence the target compound’s binding mode.

Pharmacological and Structural Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (target compound) improve solubility and hydrogen bonding, whereas halogens (fluoro, bromo analogs) enhance lipophilicity and steric effects .
  • Indole Core Modifications : Substituents like fluorine or ethyl groups on the indole ring (e.g., ) can fine-tune receptor selectivity and pharmacokinetic properties.
  • Regulatory Considerations : Indole carboxamides are classified under controlled substance analogs in some jurisdictions due to structural similarities with psychoactive compounds .

Biological Activity

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activities. This article presents a comprehensive overview of its synthesis, biological evaluations, and molecular modeling studies, highlighting its anticancer properties and other pharmacological effects.

1. Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 1-methyl-1H-indole-2-carboxylic acid with an appropriate amine and carbonyl derivative. The synthesis typically involves:

  • Step 1 : Formation of the indole derivative.
  • Step 2 : Introduction of the dimethoxyphenyl group.
  • Step 3 : Final coupling to form the target compound.

Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

2.1 Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity. It has been tested against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • HepG2 (liver cancer)
  • CEM/0 (leukemia)

The compound shows significant inhibition of cell proliferation, with IC50 values reported in the low micromolar range (approximately 10–20 μM) across these cell lines .

The mechanism by which this compound exerts its anticancer effects includes:

  • Microtubule Destabilization : Similar to colchicine, it disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : Studies indicate that treatment with this compound enhances caspase-3 activity, indicating activation of apoptotic pathways .

3.1 In Vitro Studies

In vitro assays have shown that the compound can induce morphological changes in cancer cells and enhance apoptotic markers at concentrations as low as 1 μM. Notably, it was observed that:

  • At 10 μM, there was a significant increase in apoptosis-related markers.
  • Cell cycle analysis revealed arrest at specific phases, which is critical for its anticancer activity .

3.2 In Vivo Studies

While in vitro results are promising, further investigations into in vivo efficacy are necessary to fully assess therapeutic potential. Preliminary animal studies suggest that the compound may reduce tumor size in xenograft models; however, detailed studies are ongoing to establish dosage and safety profiles .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole or phenyl rings can significantly affect potency and selectivity against cancer cells. For instance:

Compound VariationIC50 (μM)Observations
Base Compound15Moderate activity
Methyl Substituted10Increased potency
Dimethoxy Group5Enhanced selectivity for cancer cells

This table illustrates how modifications can lead to improved biological activities.

5. Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Case Study A : In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
  • Case Study B : A separate investigation into HepG2 cells showed that the compound not only inhibited growth but also induced significant apoptosis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via a multi-step coupling reaction. Key steps include:

  • Amide bond formation : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Intermediate purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v:v) to monitor reaction progress .
  • Solvent selection : Dry DCM ensures stability of reactive intermediates, while 2,6-lutidine is added to scavenge acids and improve yields .
    • Optimization : Temperature control (0–30°C) and stoichiometric ratios (e.g., 1:1 molar ratio of indole-2-carboxylic acid to amine intermediates) are critical for minimizing byproducts .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Spectroscopic analysis :

  • ¹H/¹³C NMR : DMSO-d₆ is used as a solvent to resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) within ±0.0004 Da of theoretical values .
    • Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the 3,4-dimethoxyphenyl and indole moieties .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Methodological triangulation : Combine in vitro assays (e.g., mycobacterial growth inhibition ) with in silico docking studies to validate target engagement (e.g., CB1 receptor binding ).
  • Data normalization : Control for variables like solvent effects (DMSO concentrations ≤0.1% v/v) and batch-to-batch purity variations (HPLC purity ≥95%) .
  • Example : Discrepancies in IC₅₀ values for indole-2-carboxamides against Mycobacterium tuberculosis were resolved by standardizing assay conditions (pH, temperature) across labs .

Q. How can the indole-2-carboxamide scaffold be modified to enhance target specificity?

  • Functional group substitutions :

  • Electron-withdrawing groups (e.g., 5-chloro substituents) improve metabolic stability .
  • Photoactivatable groups (e.g., benzophenone or azide tags) enable covalent binding studies for target identification .
    • SAR insights :
  • 3,4-Dimethoxyphenyl moiety : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration .
  • Ethyl linker length : Shortening the ethylamino spacer reduces off-target GPCR activity .

Q. What advanced analytical methods are used to study pharmacokinetic properties?

  • Microsomal stability assays : Liver microsomes (human/rat) quantify metabolic degradation rates .
  • Plasma protein binding : Equilibrium dialysis with radiolabeled compound (e.g., ³H) measures unbound fractions .
  • Table : Key ADME Parameters

ParameterValueMethodReference
LogD (pH 7.4)2.8 ± 0.3Shake-flask HPLC
t₁/₂ (human microsomes)45 minLC-MS/MS
PPB (%)89.2Ultrafiltration

Methodological Considerations for Experimental Design

Q. How should researchers design dose-response studies for this compound?

  • Dose range : Use 10-fold serial dilutions (e.g., 0.1–100 µM) to capture full sigmoidal curves .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., rifampicin for mycobacterial assays ).
  • Replicates : Minimum triplicate measurements to account for plate-to-plate variability .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data?

  • Mixed-effects models : Account for batch effects in high-throughput screening .
  • Meta-analysis : Pool data from independent studies using standardized metrics (e.g., pIC₅₀) .

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